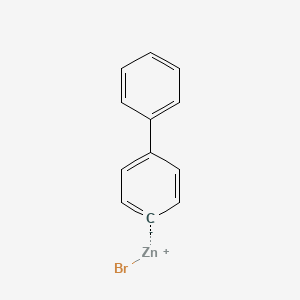

4-联苯锌溴

描述

4-Biphenylzinc bromide is an organozinc compound . It has been extensively studied in the field of organometallic chemistry. It is commonly employed in organic synthesis .

Synthesis Analysis

4-Biphenylzinc bromide is typically prepared in a solution of tetrahydrofuran (THF) . The method employs aldehydes and allyl bromide as reactants, with a Zn/ZnBr2 catalytic system in CH2Cl2 . It has found utility as a reagent in diverse reactions, including cross-coupling reactions, Suzuki-Miyaura coupling reactions, and Negishi coupling reactions .

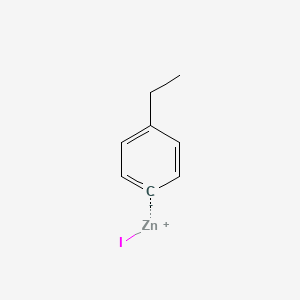

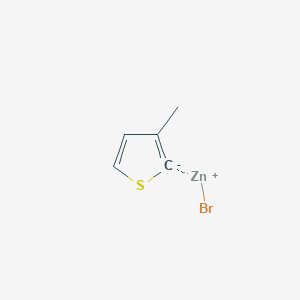

Molecular Structure Analysis

The molecular formula of 4-Biphenylzinc bromide is C12H9BrZn . It has a molecular weight of 298.49 .

Chemical Reactions Analysis

4-Biphenylzinc bromide has been used in various chemical reactions. For instance, it has been used in the synthesis of 4-bromotetrahydropyrans in a highly diastereoselective manner via the alkylation followed by Prins cyclisation . It has also been used in Belousov-Zhabotinsky type reactions, which are characterized by periodic variations of some reaction species concentration due to complex physico-chemical phenomena .

Physical and Chemical Properties Analysis

4-Biphenylzinc bromide is a brown liquid . It has a density of 0.994 g/mL at 25 °C . It is typically stored at a temperature between 2-8°C .

科学研究应用

1. 生物活性化合物的合成

4-联苯锌溴在合成联苯基化合物中具有重要意义,这些化合物在临床上对于治疗高血压和炎症具有重要意义。Kwong 等人 (2017) 的一项研究表明,通过 1-([1,1'-联苯]-4-基)-2-溴乙烷-1-酮与各种羧酸反应,合成了 2-([1,1'-联苯]-4-基)-2-氧代乙基苯甲酸酯和吡啶甲酸酯。这些化合物表现出显着的抗酪氨酸酶活性,与标准抑制剂曲酸相当,表明具有潜在的药物应用 (Kwong et al., 2017).

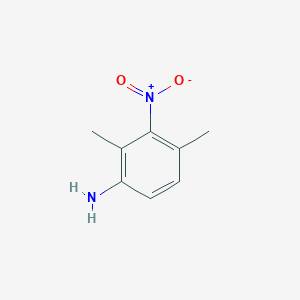

2. 生态毒理学评价

4-联苯锌溴衍生物,例如 4-氨基联苯,已被用于生态毒理学模型系统中,以评估新化学物质对环境的影响。Jiangning 等人 (2004) 使用一系列生态毒理学测试研究了 4-氨基联苯的影响,揭示了其对水生生物和哺乳动物细胞的毒性。这项研究强调了使用多样化的测试手段进行准确的环境风险评估的重要性 (Jiangning et al., 2004).

3. 有机合成中的催化

联苯衍生物,包括 4-联苯锌溴,在催化中具有显着作用,尤其是在交叉偶联反应中。Wolfe 等人 (1999) 证明了联苯衍生物在铃木偶联反应中的应用,这在有机合成中至关重要。他们的研究表明,这些化合物可以在室温下使芳基溴化物和氯化物进行铃木偶联,展示了它们在有机化学中的高效性和广泛适用性 (Wolfe et al., 1999).

作用机制

Target of Action

The primary target of 4-Biphenylzinc bromide are various electrophiles, such as aryl halides . These electrophiles play a crucial role in organic synthesis, particularly in the formation of carbon-carbon bonds .

Mode of Action

4-Biphenylzinc bromide exhibits nucleophilic properties, allowing it to effectively react with its targets . The interaction between 4-Biphenylzinc bromide and its targets involves the initial formation of a complex, followed by the transfer of the organic group from 4-Biphenylzinc bromide to the electrophile . This results in the formation of carbon-carbon bonds .

Biochemical Pathways

The primary biochemical pathway affected by 4-Biphenylzinc bromide is the formation of carbon-carbon bonds . This compound has found utility as a reagent in diverse reactions, including cross-coupling reactions, Suzuki-Miyaura coupling reactions, and Negishi coupling reactions . By employing these reactions, researchers have successfully synthesized a wide range of compounds .

Result of Action

The primary molecular result of 4-Biphenylzinc bromide’s action is the formation of carbon-carbon bonds . This enables the synthesis of a wide range of compounds, contributing to its utility in organic synthesis .

Action Environment

The action, efficacy, and stability of 4-Biphenylzinc bromide can be influenced by various environmental factors. For instance, the compound is classified as a Dangerous Good for transport and may be subject to additional shipping charges . Additionally, it should be stored at a temperature of 2-8°C to maintain its stability and efficacy.

安全和危害

4-Biphenylzinc bromide is classified as a dangerous good for transport and may be subject to additional shipping charges . It is highly flammable and may cause respiratory irritation . It is also suspected of causing cancer . Safety precautions include avoiding breathing vapours, mist or gas, ensuring adequate ventilation, and using personal protective equipment .

未来方向

属性

IUPAC Name |

bromozinc(1+);phenylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9.BrH.Zn/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;;/h1,3-10H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJCKUYSUPQKJDR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=[C-]C=C2.[Zn+]Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(1H-1,3-benzimidazol-2-ylsulfanyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B3258962.png)

![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-nitrobenzamide](/img/structure/B3258986.png)